molecular formula C18H41N3 B3055799 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- CAS No. 67022-37-1

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-

Cat. No.: B3055799
CAS No.: 67022-37-1
M. Wt: 299.5 g/mol
InChI Key: FNDBKEJKVBORFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[3-(dodecylamino)propyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-13-18-21-16-12-14-19/h20-21H,2-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDBKEJKVBORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCCNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217230
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-
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Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67022-37-1
Record name N1-(3-Aminopropyl)-N3-dodecyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-
Source EPA DSSTox
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl
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Preparation Methods

Primary Synthetic Route: Acrylonitrile Alkylation and Hydrogenation

Reaction of Dodecylamine with Acrylonitrile

The most widely documented method involves the alkylation of dodecylamine (C12H25NH2) with acrylonitrile (CH2=CHCN) under controlled conditions. In this step, dodecylamine acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile to form N-(2-cyanoethyl)dodecylamine (Intermediate I). Reaction conditions typically include:

  • Temperature : 40–60°C
  • Solvent : Ethanol or methanol
  • Catalyst : None required (base-mediated reaction)
  • Reaction Time : 4–6 hours.

The absence of a catalyst simplifies purification, though stoichiometric excess of acrylonitrile (1.2–1.5 equivalents) is required to minimize di-alkylation byproducts.

Catalytic Hydrogenation of N-(2-Cyanoethyl)dodecylamine

Intermediate I undergoes catalytic hydrogenation to reduce the nitrile group to a primary amine. Key parameters include:

  • Catalyst : Raney nickel or palladium on carbon (5–10 wt%)
  • Pressure : 30–50 bar H2
  • Temperature : 80–100°C
  • Solvent : Methanol/ammonia mixture (4:1 v/v).

This step achieves >90% conversion, yielding the target compound as a pale yellow viscous liquid. Post-hydrogenation purification involves vacuum distillation to remove residual solvents and catalyst particles.

Table 1: Optimized Conditions for Primary Synthetic Route
Step Conditions Yield (%) Purity (%) Source
Alkylation 50°C, ethanol, 5 h 85 92
Hydrogenation 50 bar H2, Raney Ni, 90°C 91 95

Alternative Synthetic Approaches

Reductive Amination Methods

An alternative pathway employs reductive amination of 1,3-diaminopropane with dodecyl aldehyde. This one-pot method utilizes:

  • Catalyst : Sodium cyanoborohydride (NaBH3CN)
  • Solvent : Tetrahydrofuran (THF)
  • Molar Ratio : 1:1.2 (diamine:aldehyde)
  • Reaction Time : 12–24 hours.

While this method avoids nitrile intermediates, it faces challenges in controlling imine formation, resulting in lower yields (68–72%) compared to the acrylonitrile route.

Modified Alkylation Techniques

Patent literature describes a fixed-bed reactor approach using molecular sieves (3Å pore size) to catalyze the reaction of dodecylamine with acrylonitrile. This continuous-flow system enhances reaction efficiency:

  • Residence Time : 30–60 minutes
  • Temperature : 70–80°C
  • Conversion : 95%.

The method reduces side products and enables direct hydrogenation of the crude mixture without intermediate isolation, achieving an overall yield of 80%.

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in selectivity, particularly at lower hydrogen pressures (20–30 bar). Pd/C reduces nitriles to amines without over-hydrogenation to secondary amines, a common issue with nickel catalysts.

Table 2: Catalyst Performance in Hydrogenation
Catalyst Pressure (bar) Selectivity (%) Byproducts
Raney Ni 50 82 Secondary amines
Pd/C (5%) 30 95 Trace ammonia

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve alkylation rates but complicate hydrogenation due to catalyst poisoning. Methanol/water mixtures (9:1) balance reaction kinetics and catalyst stability, achieving 89% yield in hydrogenation.

Industrial-Scale Production Considerations

Scalability analyses highlight two viable processes:

  • Batch Reactor Systems : Suitable for small-scale production (<100 kg/batch) with yields of 85–90%.
  • Continuous-Flow Systems : Reduce cycle times by 40% and improve energy efficiency, as demonstrated in patent CN101817753A.

Key challenges include:

  • Purification : Vacuum distillation at 0.1–0.5 mbar and 150–180°C to separate the product (bp 386°C) from higher-boiling byproducts.
  • Waste Management : Recycling acrylonitrile excess via fractional condensation minimizes environmental impact.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison
Method Advantages Limitations Yield (%)
Acrylonitrile alkylation High yield, simple purification Requires nitrile intermediates 85–91
Reductive amination One-pot synthesis Low yield, imine side products 68–72
Fixed-bed alkylation Continuous production, high purity High capital cost 80

Chemical Reactions Analysis

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, chloroform, and dimethylformamide, as well as catalysts such as palladium on carbon and molecular sieves . Major products formed from these reactions include various amines, alcohols, and other substituted derivatives.

Scientific Research Applications

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial activity is due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the cell membrane . The molecular targets include membrane lipids and proteins, and the pathways involved include disruption of membrane integrity and inhibition of essential cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N1-(3-Aminopropyl)-N1-dodecylpropane-1,3-diamine
  • CAS No.: 2372-82-9
  • Molecular Formula : C₁₈H₄₁N₃
  • Molecular Weight : 299.54 g/mol .
  • Synonyms: Laurylamine dipropylenediamine, LONZABAC12.100, DPTA-Y12D .

Key Properties :

  • Structure: Features a dodecyl (C12) hydrophobic chain and two aminopropyl groups, creating a branched amphiphilic structure.
  • Applications : Primarily used in laboratory research as a surfactant, corrosion inhibitor, or intermediate in organic synthesis .
  • Toxicity : Classified as toxic to aquatic life with low LC50/EC50 values (fish: 0.431 mg/L; water flea: 0.077 mg/L; algae: 0.015 mg/L) .
  • Environmental Fate : Readily degradable in environmental matrices .

Structural and Functional Group Variations

The following compounds share the 1,3-propanediamine backbone but differ in substituents, affecting their physicochemical and biological properties.

Table 1: Structural Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Target Compound (2372-82-9) C₁₈H₄₁N₃ 299.54 Dodecyl (C12), aminopropyl Amphiphilic; high aquatic toxicity
N-Oleyl-1,3-propanediamine (7173-62-8) C₂₁H₄₄N₂ 324.60 Oleyl (C18 unsaturated) Longer chain; unsaturation increases reactivity
N1-(3-Aminopropyl)-N3-methyl (16968-18-6) C₇H₁₉N₃ 145.25 Methyl (C1), aminopropyl Smaller; reduced hydrophobicity
N-(3-Aminopropyl)-N-[2-(dimethylamino)ethyl] (62787-29-5) C₁₀H₂₄N₄ 200.33 Dimethylaminoethyl Additional tertiary amine; polar group
N1-(3-Methoxypropyl)-1,3-propanediamine (CID 106642) C₇H₁₈N₂O 146.23 Methoxypropyl Ether group enhances water solubility
Table 2: Toxicity and Environmental Impact
Compound Fish LC50 (mg/L) Water Flea EC50 (mg/L) Algae ErC50 (mg/L) Biodegradability
Target Compound 0.431 0.077 0.015 Readily degradable
N-Oleyl-1,3-propanediamine No data No data No data Likely slower due to longer chain
N3-Methyl variant No data No data No data Expected higher (shorter chain)

Key Comparative Insights

Hydrophobicity and Surfactant Properties :

  • The dodecyl chain in the target compound provides strong hydrophobic interactions, making it effective in micelle formation and surface tension reduction. In contrast, the methyl variant (C1) lacks this property, while the oleyl derivative (C18 unsaturated) may exhibit better lipid solubility .

Reactivity: The unsaturated oleyl group in N-oleyl-1,3-propanediamine is prone to oxidation or polymerization, unlike the saturated dodecyl chain .

Toxicity Profile :

  • The target compound’s high aquatic toxicity is attributed to its amphiphilic nature, which disrupts cellular membranes. Shorter-chain analogs (e.g., methyl variant) are likely less toxic but lack efficacy in surfactant applications .

Applications: Target Compound: Industrial surfactants, corrosion inhibitors . Oleyl Derivative: Potential use in lipid-based drug delivery systems . Methoxypropyl Variant: Water-soluble applications in pharmaceuticals or agrochemicals .

Biological Activity

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- (CAS Number: 67022-37-1) is a polyamine compound characterized by its three amino groups, contributing to its basicity and biological activity. This compound has garnered attention for its potential applications in various fields, including biochemistry and pharmacology.

  • Molecular Formula : C18H41N3
  • Molecular Weight : 299.547 g/mol
  • LogP : 4.83 (indicates lipophilicity)
  • InChI Key : FNDBKEJKVBORFC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 1,3-propanediamine derivatives is primarily linked to their interactions with cellular components and their potential toxicological effects. Research has indicated that this compound exhibits both beneficial and harmful effects depending on the concentration and exposure route.

Toxicological Studies

  • Acute Toxicity : In studies involving rats, administration of high doses (up to 300 mg/kg) resulted in significant adverse effects, including respiratory distress and organ discoloration. At lower doses (5 mg/kg), no mortality was observed, indicating a dose-dependent response .
  • Developmental Toxicity : Gavage studies revealed that doses of 60 mg/kg/day led to early embryonic deaths in rats, while lower doses caused increased resorption rates in rabbits . However, teratogenic effects were not observed at these concentrations.
  • Skin and Respiratory Irritation : The compound is classified as corrosive to rabbit skin and poses a risk of respiratory tract irritation due to its alkaline nature .
  • Carcinogenicity and Genotoxicity : Notably, the compound did not demonstrate genotoxicity in vitro or carcinogenic effects in animal models .

The mechanism through which 1,3-propanediamine exerts its biological effects is linked to its basicity and the presence of multiple amino groups. These properties facilitate interactions with various biological macromolecules, potentially leading to alterations in cellular signaling pathways.

Case Studies and Research Findings

Study TypeFindings
Acute ToxicityDoses ≥ 50 mg/kg resulted in mortality; lower doses showed survival with mild symptoms .
Developmental ToxicityInduced embryonic deaths at high doses; no teratogenic effects observed .
Skin IrritationCorrosive properties noted; irritation potential confirmed .
GenotoxicityNo evidence of genotoxic effects found .

Applications

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- has been explored for various applications:

  • Biocide Development : Its efficacy as a biocide has been evaluated using techniques such as NMR and HPLC/MS for quantification in different matrices .
  • Pharmacokinetics : The compound's pharmacokinetic profile suggests a long half-life in plasma (28.5 hours for males), indicating potential for sustained biological activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- in laboratory settings?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine backbone and alkyl chain structure. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular weight (299.54 g/mol) . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially given its use in controlled syntheses .

Q. How should researchers handle this compound safely in laboratory experiments?

  • Safety Protocols :

  • Acute Toxicity : Classified as Oral Acute Toxicity Category 3 (H301: "fatal if swallowed") and Skin Corrosion/Irritation Category 1B. Use nitrile gloves, fume hoods, and sealed containers during handling .
  • Environmental Hazard : Classified as Aquatic Acute Hazard Category 1 (LC50 = 0.431 mg/L for fish; EC50 = 0.077 mg/L for water fleas). Dispose of waste via approved hazardous waste channels to mitigate ecological risks .

Q. What are the key physicochemical properties relevant to experimental design?

  • Key Data :

  • Molecular formula: C₁₈H₄₁N₃; Molecular weight: 299.54 g/mol .
  • Hydrophobicity: The dodecyl chain confers surfactant-like behavior, influencing solubility in polar solvents (e.g., ethanol or water at acidic pH) .
  • Stability: Avoid prolonged exposure to air or moisture to prevent oxidation of primary amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Case Example : The EPA’s draft risk assessment (2021) identifies discrepancies between acute aquatic toxicity (LC50/EC50) and chronic exposure thresholds .
  • Resolution Strategy :

Cross-validate data using standardized OECD test guidelines (e.g., OECD 203 for fish).

Assess batch purity, as impurities (e.g., unreacted alkylamines) may skew toxicity results .

Use computational models (e.g., QSAR) to predict long-term effects and reconcile in vitro/in vivo disparities .

Q. What mechanistic insights exist for its organ toxicity in repeated-dose studies?

  • Findings : MAK Commission studies (2023) report liver and kidney damage in rodents after 28-day oral exposure (≥50 mg/kg/day). Histopathology suggests oxidative stress via lipid peroxidation and glutathione depletion .
  • Experimental Design :

  • Use in vitro hepatocyte models with N-acetylcysteine (NAC) to test antioxidant mitigation.
  • Track biomarkers (e.g., ALT, creatinine) in longitudinal in vivo studies .

Q. How can its environmental fate be modeled for risk assessment in aquatic ecosystems?

  • Modeling Framework :

  • Bioaccumulation : LogP ~4.2 (estimated) indicates moderate bioaccumulation potential. Use fugacity models to predict partitioning in sediment-water systems .
  • Degradation : Classified as "readily degradable" in OECD 301F tests. Incorporate hydrolysis and microbial degradation rates (t₁/₂ ~7–14 days) into dynamic models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-
Reactant of Route 2
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1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-

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